molecular formula C18H16ClNO2S2 B11660754 (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11660754
M. Wt: 377.9 g/mol
InChI Key: MVJBNRDLJMWVNL-MHWRWJLKSA-N
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Description

(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolidinone ring, and a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloromethylphenyl Group: This step involves the chlorination of a methylphenyl precursor, followed by its attachment to the furan ring through a Friedel-Crafts alkylation reaction.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a suitable aldehyde or ketone under reflux conditions.

    Final Assembly: The final step involves the condensation of the furan and thiazolidinone intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the thiazolidinone ring.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The furan and thiazolidinone rings play a crucial role in binding to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(4-Methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloromethylphenyl group, in particular, enhances its potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C18H16ClNO2S2

Molecular Weight

377.9 g/mol

IUPAC Name

(5E)-5-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16ClNO2S2/c1-3-8-20-17(21)16(24-18(20)23)10-13-6-7-15(22-13)12-5-4-11(2)14(19)9-12/h4-7,9-10H,3,8H2,1-2H3/b16-10+

InChI Key

MVJBNRDLJMWVNL-MHWRWJLKSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)C)Cl)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)Cl)SC1=S

Origin of Product

United States

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